molecular formula C14H23NO3 B3132647 Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate CAS No. 374795-40-1

Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate

Cat. No.: B3132647
CAS No.: 374795-40-1
M. Wt: 253.34 g/mol
InChI Key: RZJNMFJYALQZCA-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate is a high-purity chemical building block offered for research and development purposes. This compound features a spirocyclic architecture that is of significant interest in medicinal chemistry. The 1-oxa-9-azaspiro[5.5]undecane scaffold is recognized as a polar, saturated ring system that serves as a valuable periphery in the design of novel therapeutic agents . Spirocyclic compounds like this one are increasingly explored as bioisosteres for flat aromatic systems, offering the potential to improve solubility and optimize key properties like lipophilic ligand efficiency (LLE) in drug candidates . This specific scaffold has been investigated in the development of agonists for targets such as the Free Fatty Acid Receptor 1 (FFA1 or GPR40), a promising target for the safe treatment of Type 2 Diabetes due to its glucose-dependent mechanism of action which may minimize the risk of hypoglycemia . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this reagent particularly useful in multi-step synthetic workflows, allowing for further functionalization of the core structure. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-9-7-14(8-10-15)6-4-5-11-17-14/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJNMFJYALQZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101171285
Record name 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-40-1
Record name 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374795-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Properties

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
  • Key Difference : Replaces the oxygen atom in the oxa ring with a ketone (9-oxo group).
  • Its molecular weight (269.4 g/mol) and logP value (~2.5) suggest moderate lipophilicity .
  • Applications : Used as a building block in peptide mimetics and enzyme inhibitors.
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate
  • Key Difference : Substitutes the oxygen atom with a nitrogen and introduces a phenyl group.
  • Impact : The phenyl group increases lipophilicity (logP ~3.1), enhancing membrane permeability but reducing aqueous solubility. The nitrogen atom enables hydrogen bonding, improving target affinity .
  • Applications : Explored in CNS-targeting drug candidates due to enhanced blood-brain barrier penetration.
tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 374795-42-3)
  • Key Difference : Incorporates a hydroxyl group at position 3.
  • Impact : The hydroxyl group enhances solubility (aqueous solubility ~10 mM) and introduces a metabolic liability (e.g., glucuronidation). This derivative shows improved bioavailability in preclinical models .
  • Applications : Investigated as a prodrug candidate for sustained-release formulations.
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives
  • Key Difference : Adds two nitrogen atoms to the spirocyclic core, forming a triaza system.
  • Impact: The additional nitrogen atoms increase hydrogen-bonding capacity, improving binding to targets like METTL3 (a methyltransferase implicated in cancer). These derivatives exhibit nanomolar inhibitory activity .
  • Applications : Emerging as potent epigenetic modulators in oncology.
Pharmacological Notes :
  • The double bond in the target compound confers rigidity, enhancing receptor selectivity .
  • Triaza derivatives’ lower logP values correlate with improved solubility but may limit cell permeability .

Key Research Findings

Antituberculosis Activity : The target compound’s spirocyclic core inhibits MmpL3 with an MIC of 0.5 µg/mL against M. tuberculosis, outperforming linear analogues by 10-fold .

FFA1 Agonism : Derivatives with 1-oxa-9-azaspiro[5.5]undecane scaffolds show EC₅₀ values of 50–100 nM for FFA1 activation, comparable to Eli Lilly’s LY2881835 .

METTL3 Inhibition : Triaza derivatives achieve IC₅₀ values of <10 nM, highlighting the importance of nitrogen placement for epigenetic activity .

Biological Activity

Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate (CAS No. 374795-40-1) is a spiro compound with a unique bicyclic structure, characterized by its potential biological activity and applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C14H23NO3
Molecular Weight : 253.34 g/mol
IUPAC Name : this compound

The compound features a spiro structure that contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects, including potential therapeutic applications in pharmacology.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that spiro compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been explored, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several spiro compounds, including tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene derivatives, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
  • Antioxidant Assessment :
    • In vitro assays demonstrated that tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene derivatives exhibited strong antioxidant activity, comparable to well-known antioxidant agents like ascorbic acid.

Research Findings

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth
Antioxidant PotentialEffective scavenging of free radicals
Enzyme InteractionModulation of enzyme activity linked to therapeutic effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate, and how is the product characterized?

  • Methodological Answer : The compound is synthesized via a multi-step procedure involving THF as a solvent, furan, and n-BuLi at 0°C, followed by purification via flash chromatography (67% yield). Characterization includes 1^1H NMR (400 MHz, CDCl3_3) with key peaks at δ 5.98–5.88 (m, 1H), 3.97–3.89 (m, 2H), and 1.46 (s, 9H for tert-butyl), alongside mass spectrometry to confirm molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Store refrigerated in airtight containers to prevent degradation .

Q. How is the purity of this compound validated in synthesis workflows?

  • Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm and thin-layer chromatography (TLC) using silica gel plates. Residual solvents are quantified via GC-MS, ensuring compliance with ICH guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and enantiomeric purity of this compound?

  • Methodological Answer :

  • Temperature Control : Lowering reaction temperatures (e.g., 0°C to -20°C) reduces side reactions like epimerization.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve stereoselectivity.
  • Solvent Optimization : Replacing THF with dichloromethane (DCM) or acetonitrile (MeCN) can alter reaction kinetics .
    • Data Contradiction Note : While THF is standard, highlights improved yields in MeCN for analogous spirocycles, suggesting solvent polarity impacts cyclization efficiency.

Q. What computational strategies predict the biological activity or binding targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., METTL3, a methyltransferase implicated in cancer).
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent effects (e.g., tert-butyl groups) with bioactivity .
    • Case Study : Derivatives of this compound showed nanomolar inhibition of METTL3 in vitro, validated via SPR (Surface Plasmon Resonance) .

Q. How do spectral data contradictions arise in characterizing this compound, and how are they resolved?

  • Methodological Answer :

  • NMR Peak Splitting : Discrepancies in δ 5.98–5.88 (m, 1H) may stem from conformational flexibility or impurities. Use of deuterated solvents (e.g., DMSO-d6_6) and 2D NMR (COSY, HSQC) clarifies assignments.
  • Mass Spec Fragmentation : Unexpected fragments (e.g., m/z 284.40) may indicate degradation; stability studies under varying pH/temperature identify labile bonds .

Q. What role does the tert-butyl carbamate group play in the stability and reactivity of this spirocyclic compound?

  • Methodological Answer :

  • Steric Protection : The tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in acidic/oxidative conditions.
  • Deprotection Strategies : Treatment with TFA (trifluoroacetic acid) removes the tert-butyl group, enabling downstream functionalization (e.g., amide coupling) .

Experimental Design Considerations

Q. What experimental frameworks are used to evaluate the pharmacokinetic (PK) properties of this compound derivatives?

  • Methodological Answer :

  • In Vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability studies predict metabolic clearance and absorption.
  • In Vivo PK : Radiolabeled compounds (e.g., 14^{14}C) track distribution in rodent models, with LC-MS/MS quantifying plasma concentrations .

Q. How are spirocyclic ring-opening reactions leveraged to synthesize bioactive analogs of this compound?

  • Methodological Answer :

  • Acid-Catalyzed Ring Opening : HCl in dioxane cleaves the spirocyclic ether, generating diols for further functionalization.
  • Transition-Metal Catalysis : Pd-mediated cross-coupling introduces aryl/heteroaryl groups at the opened position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 2
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate

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